BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 5-Bromo-2-
fluoropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

5-Bromo-2-fluoropyridine-3-
Compound Name:
carboxaldehyde

Cat. No.: B569406

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-fluoropyridine-3-
carboxaldehyde, a key building block in modern medicinal chemistry. This document details its
chemical and physical properties, safety information, a representative synthetic protocol, and
its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Chemical and Physical Properties

5-Bromo-2-fluoropyridine-3-carboxaldehyde is an off-white to pale yellow powder.[1] It is a
trifunctional heterocyclic compound, featuring a pyridine core substituted with a bromine atom,
a fluorine atom, and a carboxaldehyde group. This unique arrangement of functional groups
makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
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Property Value Source(s)
CAS Number 875781-15-0 [1]
Molecular Formula CeH3sBrFNO [1]
Molecular Weight 203.99 g/mol [1]
Appearance Off-white to pale yellow 1]
powder
Boiling Point (Predicted) 258.2 °C at 760 mmHg [1]
Density (Predicted) 1.8+ 0.1 g/cm3 [1]
Mass Spectrum m/z = 203.8, 205.7 [M+H]* [1]

Spectroscopic Data

Spectroscopic data is crucial for the characterization of 5-Bromo-2-fluoropyridine-3-
carboxaldehyde. While full spectra are not provided here, typical expected data are as follows:

¢ IH NMR: The spectrum would show characteristic signals for the aromatic protons on the
pyridine ring and a distinct downfield signal for the aldehyde proton.

e 13C NMR: The carbon spectrum would display signals for the six carbons in the molecule,
including the carbonyl carbon of the aldehyde.

e IR Spectroscopy: The infrared spectrum would feature a prominent absorption band for the
carbonyl (C=0) stretching of the aldehyde group.

Safety and Handling

5-Bromo-2-fluoropyridine-3-carboxaldehyde is classified as an irritant. It is essential to
handle this compound with appropriate personal protective equipment (PPE), including gloves,
safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements
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Category Code Statement

Hazard H315 Causes skin irritation
H319 Causes serious eye irritation

H335 May cause respiratory irritation

Avoid breathing

Precautionary P261 dust/fume/gas/mist/vapors/spr

ay

IF IN EYES: Rinse cautiously

with water for several minutes.
P305+P351+P338 Remove contact lenses, if

present and easy to do.

Continue rinsing.

Reactivity and Synthetic Applications

The unique substitution pattern of 5-Bromo-2-fluoropyridine-3-carboxaldehyde provides
multiple avenues for synthetic transformations. The bromine atom is well-suited for palladium-
catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing
for the introduction of various aryl, heteroaryl, or amine substituents. The fluorine atom can
undergo nucleophilic aromatic substitution, and the aldehyde group serves as a handle for a
wide range of reactions, including reductive amination, Wittig reactions, and condensations.

This compound is a key intermediate in the synthesis of kinase inhibitors. Kinases are a class
of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in
many diseases, including cancer. 5-Bromo-2-fluoropyridine-3-carboxaldehyde serves as a
scaffold to build molecules that can target the ATP-binding site of specific kinases.

Experimental Protocols
Synthesis of 5-Bromo-2-fluoropyridine-3-
carboxaldehyde

The following is a representative experimental protocol for the synthesis of 5-Bromo-2-
fluoropyridine-3-carboxaldehyde.
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Materials:

5-bromo-2-fluoropyridine

Lithium diisopropylamide (LDA)
n-Butyllithium (n-BuLi)
N-formylpiperidine

Anhydrous tetrahydrofuran (THF)
10% (w/v) aqueous citric acid solution
Dichloromethane

Sodium sulfate

Cyclohexane

Procedure:

A solution of lithium diisopropylamine in anhydrous THF is prepared and cooled to -78 °C
under a nitrogen atmosphere.

n-Butyl lithium is added to the solution, and the mixture is stirred for 15 minutes at -78 °C.

5-bromo-2-fluoropyridine is then added, and the resulting mixture is stirred for 90 minutes at
-78 °C.

N-formylpiperidine is rapidly added to the suspension at -78 °C, and the mixture is stirred
vigorously for 60 seconds.

The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of
citric acid.

The mixture is warmed to room temperature and partitioned between water and
dichloromethane.
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e The aqueous phase is extracted three times with dichloromethane.
e The combined organic phases are dried over sodium sulfate, filtered, and concentrated.

o Crystallization of the crude product from cyclohexane affords 5-bromo-2-fluoro-pyridine-3-
carbaldehyde as pale beige flaky crystals.[1]
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Synthetic Workflow for 5-Bromo-2-fluoropyridine-3-carboxaldehyde
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Application in Drug Discovery: Targeting the PLK1
Signaling Pathway

5-Bromo-2-fluoropyridine-3-carboxaldehyde is a valuable precursor for the synthesis of
inhibitors targeting Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that is a key
regulator of the cell cycle, particularly during mitosis.[2][3] It is overexpressed in many types of
cancer, making it an attractive therapeutic target.[3]

The PLK1 signaling pathway is integral to the G2/M transition, centrosome maturation, spindle
assembly, and cytokinesis. PLK1 activates Cdc25C, which in turn activates the Cyclin B/CDK1
complex, a master regulator of mitosis. Inhibition of PLK1 leads to mitotic arrest and
subsequent apoptosis in cancer cells.

Onvansertib is a selective PLK1 inhibitor that has shown promise in clinical trials for various
cancers.[4][5][6][7] The chemical structure of onvansertib features a substituted pyrazolo[4,3-
h]quinazoline core, which can be synthesized from intermediates derived from 5-Bromo-2-
fluoropyridine-3-carboxaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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